2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-9(2)11-8-10(12-4-3-7-16-12)13-14(11)5-6-15/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
WSMOCHKWHYZFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Substitution with Thiophene: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the pyrazole ring.
Introduction of the Isopropyl Group: The isopropyl group is added via an alkylation reaction, typically using isopropyl halide in the presence of a base.
Formation of the Acetaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and pyrazole rings may interact with hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Literature
Pyrazole-Thiophene Methanone Derivatives ()
Compounds 7a and 7b in share structural similarities with the target compound, including pyrazole and thiophene moieties. However, they feature a methanone (carbonyl) group instead of an acetaldehyde. Key differences include:
- Reactivity: The aldehyde group in the target compound is more electrophilic than the methanone, enabling nucleophilic additions or condensations.
- Synthetic Routes: The synthesis of 7a/7b involves malononitrile or ethyl cyanoacetate with sulfur, while the target compound’s aldehyde group may require protective strategies during synthesis to avoid side reactions .
Cyclohexylidene-Acetaldehydes ()
(Z)- and (E)-DMCHA are beetle pheromones containing a cyclohexylidene-acetaldehyde structure. Although distinct in backbone, their aldehyde functionality parallels the target compound. Both classes may exhibit volatility and bioactivity, but DMCHA derivatives are smaller (C₉H₁₄O) and lack heterocyclic components, limiting their pharmacological scope compared to the pyrazole-thiophene system .
TRK Kinase Inhibitors ()
Pyrazole-containing TRK inhibitors (e.g., C₁₈H₁₄F₂N₆) in highlight the role of pyrazole in kinase binding.
Data Table: Comparative Analysis
Research Findings and Implications
Spectroscopic and Crystallographic Insights
- If crystallized, SHELXL () could refine its structure, providing bond-length data and conformation details critical for understanding reactivity and interactions .
Biological Activity
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. The structural characteristics of this compound, including its isopropyl and thiophene substituents, suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 230.27 g/mol. Its unique structure allows for various chemical interactions that may underlie its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | TZVDAQHDABKALC-UHFFFAOYSA-N |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the pyrazole and thiophene rings facilitates hydrogen bonding and hydrophobic interactions, potentially influencing binding affinity and specificity towards various molecular targets .
Antimicrobial Activity
Research suggests that pyrazole derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains. This activity is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Properties
Compounds containing thiophene rings have been associated with reduced levels of inflammation markers. Preliminary studies indicate that this compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Cytotoxic Effects
Preliminary investigations have shown that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, studies on related pyrazole derivatives have demonstrated significant anti-tumor activity, suggesting that this compound may have similar therapeutic potential .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against strains of Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features to this compound showed effective inhibition at low concentrations.
Case Study 2: Cytotoxicity Testing
In another study, a series of pyrazole derivatives were tested for their cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results revealed IC50 values indicating moderate to excellent anti-tumor activity, particularly highlighting compounds with thiophene substitutions as having enhanced potency .
Q & A
Q. What are the standard synthetic routes for 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the pyrazole core. A common approach includes:
Condensation reactions : Reacting thiophen-2-yl carbonyl derivatives with hydrazines to form the pyrazole ring .
Functionalization : Introducing the isopropyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Acetaldehyde attachment : Employing nucleophilic substitution or coupling reactions (e.g., using chloroacetaldehyde derivatives in refluxing ethanol) .
- Optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and monitor progress via TLC. Catalysts like Pd(OAc)₂ can improve coupling efficiency .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the thiophen-2-yl proton resonates at δ 7.2–7.4 ppm, while the pyrazole C-5 proton appears at δ 6.1–6.3 ppm .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetaldehyde moiety) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₁H₁₃N₃OS) with <0.3% deviation from theoretical values .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : Based on structurally related compounds, expect acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
- Mitigation : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store in sealed containers under inert gas .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer :
- In vitro assays : Test inhibition of enzymes (e.g., kinases) or receptor binding using fluorescence polarization or SPR.
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) at 10–100 µM concentrations .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pyrazole-thiophene core during functionalization?
- Methodological Answer :
- Electrophilic substitution : The thiophene ring directs electrophiles to the α-position due to sulfur’s electron-donating resonance effects.
- Pyrazole activation : The N-1 position is more reactive toward alkylation due to lone pair availability, while steric hindrance from the isopropyl group affects regioselectivity .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .
Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
- Methodological Answer :
- Impurity analysis : Use HPLC-MS to identify by-products (e.g., unreacted intermediates or oxidation derivatives).
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers of the acetaldehyde chain) by varying temperature .
- X-ray crystallography : Obtain single crystals via slow evaporation (solvent: DCM/hexane) to confirm absolute configuration .
Q. What strategies are effective for studying interactions between this compound and biological macromolecules?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., COX-2). The thiophene and pyrazole moieties often engage in π-π stacking with aromatic residues .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cellular imaging : Fluorescently labeled analogs (e.g., FITC-conjugated) track subcellular localization via confocal microscopy .
Q. How can computational chemistry aid in optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate logP (target: 2–3 for oral bioavailability) and CYP450 metabolism.
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity using partial least squares regression .
- Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) at the acetaldehyde chain while monitoring steric effects .
Data Contradiction Analysis
- Example : Conflicting yields reported for the same synthetic route (e.g., 60% vs. 85%).
- Resolution : Verify catalyst purity (e.g., Pd(OAc)₂ vs. Pd/C), solvent dryness, and reaction atmosphere (N₂ vs. air) .
- Example : Variability in biological activity across studies.
- Resolution : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound stability in buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
